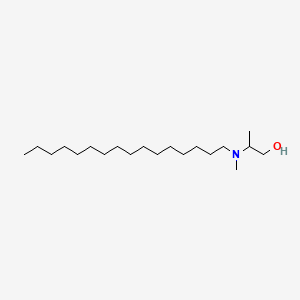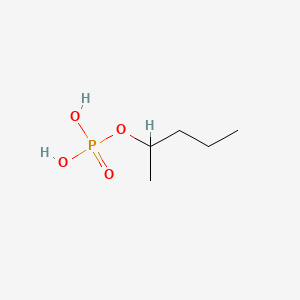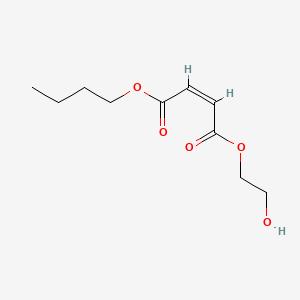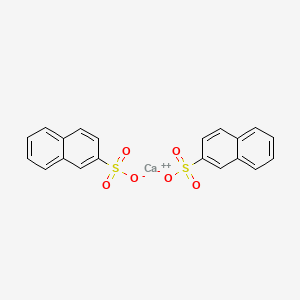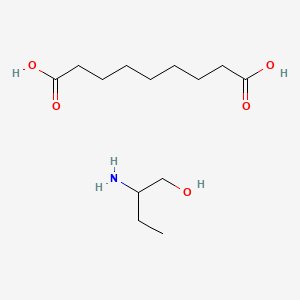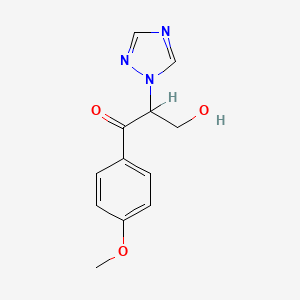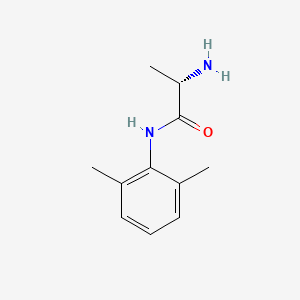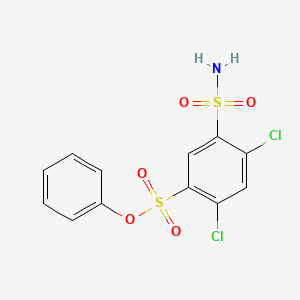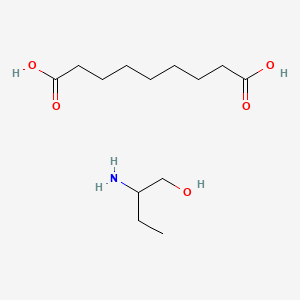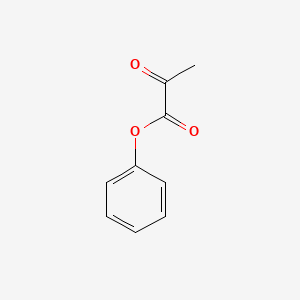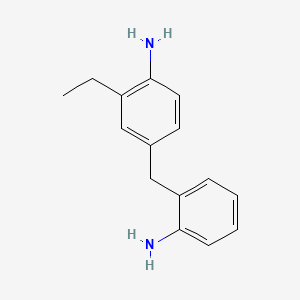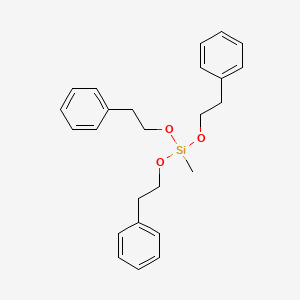
Methyltris(2-phenylethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(2-phenylethoxy)silane is an organosilicon compound with the molecular formula C25H30O3Si. It is characterized by the presence of three 2-phenylethoxy groups attached to a central silicon atom, along with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-phenylethoxy)silane typically involves the reaction of methyltrichlorosilane with 2-phenylethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-phenylethoxy groups. The reaction conditions often include refluxing the mixture to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyltris(2-phenylethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyltris(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of Methyltris(2-phenylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and catalysts, which promote the cleavage of the Si-O bonds and subsequent formation of cross-linked networks. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to strong adhesion and coating properties .
Comparaison Avec Des Composés Similaires
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of phenylethoxy groups.
Phenyltrimethoxysilane: Contains phenyl groups attached to the silicon atom, offering different reactivity and properties.
Vinyltrimethoxysilane: Features vinyl groups, providing unique polymerization capabilities.
Uniqueness: Methyltris(2-phenylethoxy)silane is unique due to the presence of phenylethoxy groups, which impart distinct hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring enhanced thermal stability and resistance to chemical degradation .
Propriétés
Numéro CAS |
83918-65-4 |
|---|---|
Formule moléculaire |
C25H30O3Si |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
methyl-tris(2-phenylethoxy)silane |
InChI |
InChI=1S/C25H30O3Si/c1-29(26-20-17-23-11-5-2-6-12-23,27-21-18-24-13-7-3-8-14-24)28-22-19-25-15-9-4-10-16-25/h2-16H,17-22H2,1H3 |
Clé InChI |
RIZBYEUQGWNDEQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](OCCC1=CC=CC=C1)(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



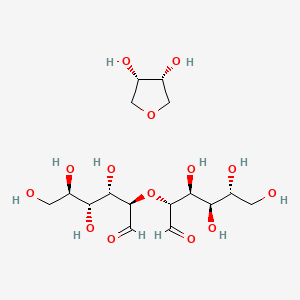
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
